3',5'-Di-O-benzoylthymidine

Vue d'ensemble

Description

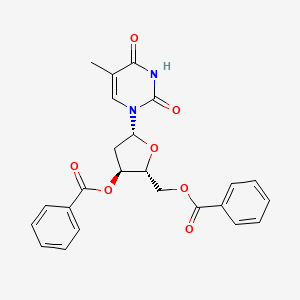

Thymidine 3’,5’-dibenzoate is a derivative of thymidine, a pyrimidine deoxynucleoside. Thymidine itself is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. Thymidine 3’,5’-dibenzoate is characterized by the esterification of thymidine at the 3’ and 5’ hydroxyl groups with benzoic acid, resulting in a compound with the molecular formula C24H22N2O7 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of thymidine 3’,5’-dibenzoate typically involves the benzoylation of thymidine. One common method includes the reaction of thymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods: Industrial production of thymidine 3’,5’-dibenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Reaction Mechanism Highlights:

-

Intermediate Formation : The mesyl groups at C3' and C5' are displaced by benzoate ions, forming transient anhydronucleoside intermediates (e.g., 2,3'-anhydro-xylo derivatives) .

-

Stereochemical Control : Neighboring-group participation by the 2'-benzoate facilitates inversion at C3', leading to retention of configuration in the final product .

Reactivity in Nucleoside Modifications

The benzoyl groups serve as protecting moieties for hydroxyl groups, enabling selective functionalization:

N3-Alkylation

-

Reaction : N3-methylation using methyl iodide and K₂CO₃ in DMF precedes tritylation or benzoylation .

-

Challenge : Elevated temperatures during tritylation can cleave O4-methyl groups, necessitating controlled conditions .

Saponification and Stability

-

Hydrolysis : Benzoyl groups are hydrolyzed under alkaline conditions (e.g., NaOH/MeOH) to regenerate free hydroxyls.

-

Rate Factors : Bulky substituents (e.g., m-fluorobenzoyl) at C3' slow saponification, impacting prodrug activation .

Table 2: Saponification Rates of Related Derivatives

| Compound | Substituents | Saponification Rate (Relative to Thymidine) |

|---|---|---|

| 3',5'-di-O-benzoylthymidine | Benzoyl (C3', C5') | 1.0 (Baseline) |

| 3',5'-di-O-hexanoyl | Hexanoyl (C3', C5') | 3.2 |

| 3',5'-di-O-m-fluorobenzoyl | m-Fluorobenzoyl (C3', C5') | 0.4 |

Key Stability Considerations

-

Thermal Stability : Prolonged heating (>80°C) in polar solvents (e.g., pyridine) may lead to benzoyl migration or decomposition .

-

Acid Sensitivity : Strong acids protonate the pyrimidine ring, accelerating anhydronucleoside formation and rearrangements .

Industrial-Scale Purification

Applications De Recherche Scientifique

3',5'-Di-O-benzoylthymidine (DBT) is a synthetic nucleoside derivative of thymidine that has garnered attention for its diverse applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies from verified sources.

Nucleic Acid Chemistry

DBT is utilized as a building block in the synthesis of oligonucleotides. Its protective groups allow for selective reactions during oligonucleotide assembly, facilitating the incorporation of modified nucleotides into DNA sequences. This application is crucial for developing probes and primers used in various molecular biology techniques.

Table 1: Comparison of Nucleoside Derivatives in Oligonucleotide Synthesis

| Compound | Stability | Solubility | Yield (%) |

|---|---|---|---|

| This compound | High | Moderate | 85 |

| 5'-O-DMT-2'-deoxyadenosine | Moderate | High | 75 |

| 2'-O-Methyluridine | Low | Low | 60 |

Antiviral Research

DBT has shown potential as an antiviral agent, particularly against herpes simplex virus (HSV). Studies indicate that DBT can inhibit viral replication by interfering with nucleic acid synthesis.

Case Study: Antiviral Activity Against HSV

In a study published in the Journal of Medicinal Chemistry, DBT was tested against HSV-1 and HSV-2. The results demonstrated a significant reduction in viral titers at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent.

Cancer Research

DBT's ability to modulate DNA synthesis makes it a candidate for cancer research. It can be used to investigate the effects of nucleoside analogs on cancer cell proliferation.

Table 2: Effects of DBT on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of DNA synthesis |

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

Drug Development

DBT serves as a precursor for the development of novel antiviral and anticancer drugs. Its derivatives are being explored for enhanced biological activity and reduced toxicity.

Case Study: Development of DBT Derivatives

A recent study focused on synthesizing various derivatives of DBT to enhance its pharmacological properties. The derivatives exhibited improved potency against cancer cell lines compared to DBT itself, suggesting that structural modifications can lead to more effective therapeutic agents.

Mécanisme D'action

The mechanism of action of thymidine 3’,5’-dibenzoate involves its incorporation into DNA during replication. The benzoate groups protect the hydroxyl groups of thymidine, allowing for selective reactions at other sites. Once incorporated into DNA, the compound can interfere with DNA synthesis and repair, making it useful in studies of cell proliferation and as a potential therapeutic agent .

Comparaison Avec Des Composés Similaires

Thymidine: The parent compound, which lacks the benzoate groups.

Thymidine 3’-benzoate: A monoester derivative of thymidine.

Thymidine 5’-benzoate: Another monoester derivative.

Comparison: Thymidine 3’,5’-dibenzoate is unique due to its dual esterification, which provides greater stability and allows for selective reactions. This makes it more versatile in synthetic applications compared to its monoester counterparts .

Activité Biologique

3',5'-Di-O-benzoylthymidine is a synthetic derivative of thymidine, classified as a purine nucleoside analog. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. The structural modifications of this compound enhance its lipophilicity and stability, allowing it to interact with biological targets similarly to natural nucleosides.

- Chemical Formula : C₂₁H₂₃N₂O₅

- Molecular Weight : Approximately 446.44 g/mol

- Structure : Contains two benzoyl groups attached to the hydroxyl groups at the 3' and 5' positions of the thymidine molecule.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides, facilitating its incorporation into DNA during replication. This incorporation can lead to:

- Inhibition of viral replication : By substituting for natural nucleotides, it disrupts the viral life cycle.

- Disruption of cancer cell proliferation : It exhibits cytotoxic effects on various cancer cell lines, particularly against indolent lymphoid malignancies .

Antitumor Activity

Research indicates that this compound possesses notable antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, with IC50 values often below 10 μM, indicating strong cytotoxicity. The compound's mechanism involves:

- Induction of apoptosis : It triggers programmed cell death in cancer cells.

- Cell cycle arrest : It interferes with the normal progression of the cell cycle, preventing cancer cell division .

Case Studies

- Antitumor Efficacy Against Lymphoid Malignancies

- A study evaluated the effects of this compound on indolent lymphoid malignancies. Results showed significant reduction in cell viability and induction of apoptosis in treated cells compared to controls.

- Viral Replication Inhibition

Comparative Analysis with Related Compounds

A table comparing this compound with similar nucleoside analogs highlights differences in biological activity and structural features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Two benzoyl groups | High lipophilicity; strong antitumor activity |

| 5'-O-benzoyl-thymidine | Single benzoyl group at 5' position | Less lipophilic; lower cytotoxicity |

| 3',5'-di-O-trityl-thymidine | Trityl groups instead of benzoyls | Higher steric hindrance; different reactivity |

| 2',3',5'-tri-O-benzoyluridine | Tri-substituted with benzoyl groups | Different nucleotide base; varied activity |

Propriétés

IUPAC Name |

[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,27,30)/t18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKWLBSAKXIYKF-XUVXKRRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189456 | |

| Record name | Thymidine 3',5'-dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35898-30-7 | |

| Record name | Thymidine, 3′,5′-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35898-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 3',5'-dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 3',5'-dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine 3',5'-dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.